

# A Comprehensive Spectroscopic Guide to 3-Phenylbut-2-enoic Acid

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## Compound of Interest

Compound Name: 3-Phenylbut-2-enoic acid

Cat. No.: B072180

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for **3-Phenylbut-2-enoic acid**, a valuable intermediate in organic synthesis. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the underlying principles and experimental considerations for the characterization of this and similar  $\alpha,\beta$ -unsaturated carboxylic acids. The focus is on providing a holistic view of the molecule through the lenses of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Structural Elucidation: A Spectroscopic Overview

**3-Phenylbut-2-enoic acid** (also known as 3-phenylcrotonic acid) is a  $C_{10}H_{10}O_2$  molecule that exists as two geometric isomers, (E) and (Z). The spectroscopic properties of these isomers are distinct, allowing for their unambiguous identification. This guide will primarily focus on the more stable (E)-isomer and will draw comparisons with the (Z)-isomer where relevant. The molecular structure and numbering scheme used for spectral assignments are shown below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **3-Phenylbut-2-enoic acid**, both  $^1H$  and  $^{13}C$  NMR provide critical information for structural confirmation and isomeric assignment.

## $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the protons in the molecule.

Data for (E)-3-Phenylbut-2-enoic acid:

While a complete, authoritatively published spectrum for the (E)-isomer is not readily available in public databases, the expected chemical shifts can be predicted based on analogous structures and general principles.

Data for (Z)-3-Phenylbut-2-enoic acid:

A published  $^1\text{H}$  NMR spectrum for the (Z)-isomer provides a valuable reference.<sup>[1]</sup>

Proton	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2	5.88	quartet	1.3
H-4 (CH <sub>3</sub> )	2.19	doublet	1.4
H-6, H-7, H-8, H-9, H-10	7.22-7.35	multiplet	-
H-11 (COOH)	~12.0 (broad)	singlet	-

Interpretation and Causality:

- Olefinic Proton (H-2): In the (Z)-isomer, the vinyl proton (H-2) appears as a quartet at 5.88 ppm due to coupling with the methyl protons (H-4).<sup>[1]</sup> For the (E)-isomer, this proton is expected to be further downfield due to the anisotropic effect of the cis-phenyl group.
- Methyl Protons (H-4): The methyl protons appear as a doublet around 2.19 ppm, coupled to the vinyl proton.<sup>[1]</sup>
- Aromatic Protons (H-6 to H-10): The five protons of the phenyl ring typically appear as a complex multiplet in the aromatic region (7.2-7.5 ppm).

- **Carboxylic Acid Proton (H-11):** The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet at a chemical shift greater than 10 ppm, often around 12 ppm. This broadness is a result of hydrogen bonding and chemical exchange.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of the carbon atoms.

Predicted Data for (E)-**3-Phenylbut-2-enoic acid**:

Based on data from similar compounds and spectral prediction tools, the following are the expected chemical shifts for the (E)-isomer.

Carbon	Predicted Chemical Shift (δ) ppm
C-1 (COOH)	~171
C-2	~118
C-3	~155
C-4 (CH <sub>3</sub> )	~16
C-5 (ipso-C)	~142
C-6, C-10 (ortho-C)	~126
C-7, C-9 (meta-C)	~129
C-8 (para-C)	~129

Interpretation and Causality:

- **Carbonyl Carbon (C-1):** The carboxylic acid carbon is significantly deshielded and appears at the downfield end of the spectrum, typically around 171 ppm.
- **Olefinic Carbons (C-2 and C-3):** The sp<sup>2</sup> hybridized carbons of the double bond appear in the vinylic region. C-3, being attached to the phenyl group, is more deshielded than C-2.

- Methyl Carbon (C-4): The methyl carbon gives a signal in the aliphatic region, typically around 16 ppm.
- Aromatic Carbons (C-5 to C-10): The six carbons of the phenyl ring will show four distinct signals due to symmetry (ipso, ortho, meta, and para). The ipso-carbon (C-5) is a quaternary carbon and will have a lower intensity.

## Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For **3-Phenylbut-2-enoic acid**, the key functional groups are the carboxylic acid and the carbon-carbon double bond, in conjugation with the phenyl ring.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300-2500	Broad	O-H stretch (Carboxylic acid dimer)
~1690	Strong	C=O stretch ( $\alpha,\beta$ -unsaturated carboxylic acid)
~1630	Medium	C=C stretch (conjugated)
~1420	Medium	O-H bend
~1300	Medium	C-O stretch
~3050	Medium	C-H stretch (Aromatic and vinylic)
~2950	Medium	C-H stretch (Aliphatic)

### Interpretation and Causality:

- O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad absorption band for the O-H stretch, which is due to strong intermolecular hydrogen bonding, forming a dimer.
- C=O Stretch: The carbonyl stretch of the carboxylic acid is very strong and sharp. Its position at a lower wavenumber (~1690 cm<sup>-1</sup>) compared to a saturated carboxylic acid (~1710 cm<sup>-1</sup>)

is indicative of conjugation with the C=C double bond.

- C=C Stretch: The stretching vibration of the carbon-carbon double bond is also observed, and its intensity is enhanced by conjugation.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

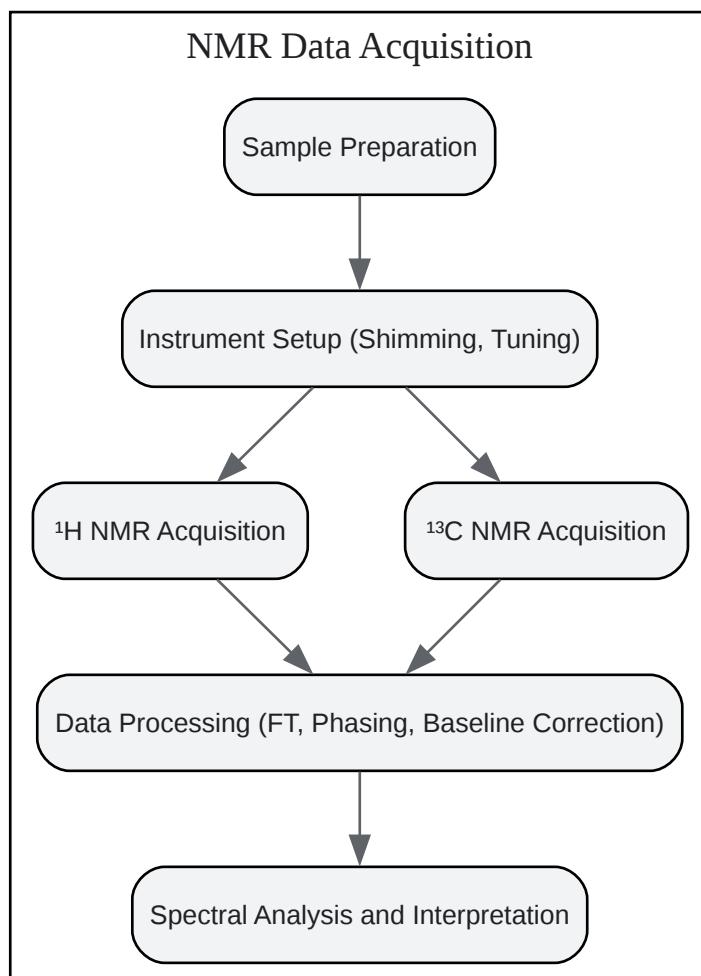
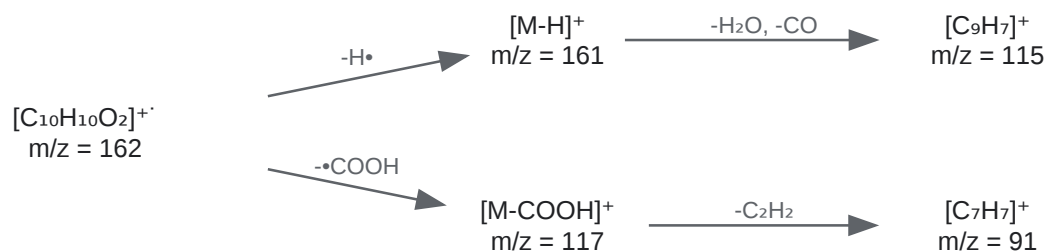
Data for (E)-3-Phenylbut-2-enoic acid:

Data from the NIST Mass Spectrometry Data Center for the GC-MS analysis of (E)-3-phenylbut-2-enoic acid shows the following major peaks:[2]

m/z	Relative Intensity	Proposed Fragment
162	High	$[M]^+$ (Molecular Ion)
161	High	$[M-H]^+$
117	Medium	$[M-COOH]^+$
115	High	$[M-H-H_2O-CO]^+$ or $[C_9H_7]^+$
91	Medium	$[C_7H_7]^+$ (Tropylium ion)

Interpretation and Fragmentation Pathway:

The fragmentation of (E)-3-Phenylbut-2-enoic acid under electron ionization (EI) is expected to follow characteristic pathways for  $\alpha,\beta$ -unsaturated carboxylic acids and phenyl-substituted compounds.



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## References

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- 2. 2-Butenoic acid, 3-phenyl- | C<sub>10</sub>H<sub>10</sub>O<sub>2</sub> | CID 5354661 - PubChem [pubchem.ncbi.nlm.nih.gov]
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